REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:5]([CH3:11])=[C:6]([CH:9]=[O:10])[NH:7][CH:8]=1.[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.O>C1COCC1.C(OCC)(=O)C>[Br:3][C:4]1[C:5]([CH3:11])=[C:6]([CH:9]=[O:10])[N:7]([S:18]([C:15]2[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=2)(=[O:20])=[O:19])[CH:8]=1 |f:0.1|
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Name
|
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(NC1)C=O)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 30 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was slowly added
|
Type
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CUSTOM
|
Details
|
to quench
|
Type
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CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated to a solid
|
Type
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CUSTOM
|
Details
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The solid was dried under high vacuum for 2 h
|
Duration
|
2 h
|
Type
|
DISSOLUTION
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Details
|
The crude solid material was dissolved in 100 mL hexanes/ethyl acetate (5:1)
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Type
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TEMPERATURE
|
Details
|
by refluxing in a hot water bath
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature the product
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled overnight at −10° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The mixture was vacuum-filtered
|
Type
|
CUSTOM
|
Details
|
the resulting light brown crystals were dried under high vacuum (9.73 g, 69%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(N(C1)S(=O)(=O)C1=CC=C(C)C=C1)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |